molecular formula C10H9NO3S B1434407 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid CAS No. 1955518-16-7

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Cat. No. B1434407
M. Wt: 223.25 g/mol
InChI Key: IEAZODQIBFNBJX-UHFFFAOYSA-N
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Description

“5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

Isoxazole synthesis often involves a (3 + 2) cycloaddition reaction . In one method, five-membered heterocyclization was done by reacting an intermediate with hydroxylamine hydrochloride using a solvent mixture (DMF/i-PrOH, 4: 1) under microwaves at 90 °C for 30 min, followed by cleavage .

Scientific Research Applications

Synthesis and Characterization

Studies have detailed the synthesis and characterization of various isoxazole and thiophene derivatives, showcasing methodologies that could be applied to or adapted for 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid. For instance, the synthesis of thiophene derivatives with potential herbicidal activities highlights the chemical reactions and structural analyses pertinent to compounds with isoxazole and thiophene moieties (Liang Fu-b, 2014). Similarly, the preparation and study of thiophene-containing compounds for antimicrobial and antioxidant properties (K. Raghavendra et al., 2017) offer insights into the potential biological activities and applications of structurally related compounds.

Molecular Interactions and Effects

Research into the intermolecular forces and functional group effects in the packing structure of thiophene derivatives (A. Bettencourt‐Dias et al., 2005) provides valuable information on the molecular interactions that could influence the properties and applications of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid. Understanding these interactions is crucial for the development of materials and molecules with desired physical and chemical properties.

Potential Applications

While the specific applications of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid are not directly documented, the explored research underscores the potential of similar compounds in various domains. For example, the synthesis of thiophene and isoxazole derivatives with promising antibacterial and antifungal activities (Y. Mabkhot et al., 2017) indicates possible pharmaceutical applications. Additionally, studies on the synthesis of compounds for their anti-inflammatory and analgesic properties (I. Fakhr et al., 2009) suggest the relevance of these chemical structures in medicinal chemistry.

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given its wide spectrum of biological activities and therapeutic potential, it’s important to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

5-ethyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-7-8(10(12)13)9(11-14-7)6-3-4-15-5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAZODQIBFNBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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